3-(2-Aminoethyl)-5-bromo-6-fluoroindolin-2-one
Description
3-(2-Aminoethyl)-5-bromo-6-fluoroindolin-2-one is a halogenated indolin-2-one derivative characterized by a bromo substituent at position 5, a fluoro substituent at position 6, and a 2-aminoethyl side chain at position 2. Its molecular framework combines halogen atoms for enhanced lipophilicity and an aminoethyl group for improved solubility and receptor interaction.
Properties
Molecular Formula |
C10H10BrFN2O |
|---|---|
Molecular Weight |
273.10 g/mol |
IUPAC Name |
3-(2-aminoethyl)-5-bromo-6-fluoro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H10BrFN2O/c11-7-3-6-5(1-2-13)10(15)14-9(6)4-8(7)12/h3-5H,1-2,13H2,(H,14,15) |
InChI Key |
LFKQJNJOKQIWMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(C(=O)NC2=CC(=C1Br)F)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-5-bromo-6-fluoroindolin-2-one typically involves the cyclization of appropriately substituted anilines or halobenzenesThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization would be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-5-bromo-6-fluoroindolin-2-one can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms, leading to simpler indole derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substituting agents: Sodium hydride (NaH), organolithium reagents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while substitution reactions can introduce various functional groups like alkyl, aryl, or acyl groups .
Scientific Research Applications
3-(2-Aminoethyl)-5-bromo-6-fluoroindolin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-5-bromo-6-fluoroindolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that regulate immune responses .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Indolin-2-one Derivatives
The biological and physicochemical properties of indolin-2-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis:
Key Findings :
- Halogen Effects : Bromine at position 5 (as in the target compound) increases lipophilicity and binding affinity compared to chlorine (e.g., 6-chloro derivatives in ). Fluorine at position 6 enhances metabolic stability by resisting oxidative degradation .
- Side Chain Modifications: The 2-aminoethyl group in the target compound improves water solubility relative to hydrophobic alkyl chains (e.g., 2-octyldodecyl in ). However, hydroxyethyl groups (as in ) may further enhance solubility but reduce membrane permeability.
- Biological Activity: Quinoline-acetamide hybrids (e.g., ) exhibit higher activity in screening assays (pIC₅₀ ~5.4–6.8) compared to the target compound, likely due to extended conjugation and quinoline’s DNA intercalation properties.
Biological Activity
3-(2-Aminoethyl)-5-bromo-6-fluoroindolin-2-one is a compound of significant interest due to its potential therapeutic applications, particularly in the fields of oncology and inflammatory diseases. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound features an indolinone core substituted with a bromo and a fluoro group, which enhances its pharmacological properties. The aminoethyl side chain is crucial for its biological interactions.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Protein Kinase C (PKC) : The compound selectively inhibits PKC-theta, which is implicated in various diseases including cancer and autoimmune disorders. This inhibition can lead to reduced cell proliferation and survival in cancer cells .
- Anti-inflammatory Activity : In studies involving RAW264.7 macrophages, the compound demonstrated significant inhibition of LPS-induced nitric oxide (NO) production, indicating its potential as an anti-inflammatory agent. The reduction in NO production was measured at 48.29% compared to the control, showcasing its efficacy .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of the compound:
Case Studies
- Anti-inflammatory Effects : A study evaluated the anti-inflammatory properties of this compound by measuring cytokine levels in LPS-stimulated macrophages. The results indicated a marked decrease in pro-inflammatory cytokines, suggesting potential for treating inflammatory diseases .
- Cancer Cell Line Studies : In vitro assays demonstrated that the compound effectively reduced the viability of several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The IC50 values indicated selective toxicity towards cancer cells compared to normal fibroblasts .
- PKC-theta Mediated Disorders : The compound was tested for its ability to treat disorders associated with PKC-theta activation. Results showed promising outcomes in reducing symptoms related to these disorders, indicating its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
